

Optimizing SR9009 dosage to minimize potential side effects.

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Compound of Interest

Compound Name: SR94
Cat. No.: B4054192

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SR9009 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of SR9009. The information herein is intended for preclinical research purposes only and is not a substitute for a comprehensive review of the primary literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR9009?

A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β .^{[1][2]} These proteins are critical components of the core circadian clock and act as transcriptional repressors of key genes involved in metabolism, inflammation, and circadian rhythm.^{[3][4]} By activating REV-ERBs, SR9009 enhances their repressive activity, leading to downstream effects on gene expression. However, it is important to note that some studies have reported REV-ERB-independent effects of SR9009, suggesting that its biological activities may not be exclusively mediated through these receptors.^{[1][2][5][6][7]}

Q2: What are the common applications of SR9009 in preclinical research?

A2: SR9009 has been investigated in a variety of preclinical models for its potential therapeutic effects, including:

- **Metabolic Regulation:** Studies have shown that SR9009 can influence lipid and glucose metabolism.[4]
- **Inflammation:** SR9009 has been demonstrated to suppress inflammatory responses in various models, including sepsis-induced acute lung injury and retinal inflammation.[3][8][9]
- **Neuroprotection:** Research suggests a protective role for SR9009 in cerebral ischemic injury. [3]
- **Oncology:** SR9009 has been observed to have cytotoxic effects on cancer cells and may suppress tumor growth.[10][11][12]
- **Fibrosis:** SR9009 has been shown to attenuate renal fibrotic responses.[5]

Q3: Are there any known side effects or toxicities associated with SR9009 in animal studies?

A3: While SR9009 is not approved for human use and comprehensive toxicity data is limited, some potential side effects have been noted in animal studies. High doses of SR9009 may impact liver enzymes, potentially leading to hepatotoxicity in certain models.[10] Additionally, some studies have observed hypoglycemia (low blood sugar) with SR9009 analogues.[13] It is crucial to carefully select dosages and monitor for any adverse effects during in vivo experiments. Anecdotal reports in non-clinical settings mention side effects such as nausea, headache, and sleep disturbances.[10]

Q4: What are the reported REV-ERB-independent effects of SR9009?

A4: Several studies have indicated that SR9009 can exert biological effects even in the absence of REV-ERB α and REV-ERB β . [1][2] These REV-ERB-independent effects have been observed on cell proliferation, metabolism, and gene transcription.[1][2] This suggests that SR9009 may have off-target effects that should be considered when interpreting experimental results. For example, SR9009 has been found to exert a protective role against renal fibrosis independent of REV-ERB α . [5]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell-based assays.

- Possible Cause 1: REV-ERB-Independent Effects. As noted, SR9009 can have effects that are not mediated by REV-ERB.[1][2]
 - Troubleshooting Step: To confirm if the observed effect is REV-ERB dependent, consider using REV-ERB α/β double-knockout cells as a negative control.[1] Alternatively, a REV-ERB antagonist could be used to see if the effect is blocked.
- Possible Cause 2: Concentration-Dependent Effects. The effects of SR9009 can be concentration-dependent. For instance, low concentrations may enhance neurite outgrowth, while high concentrations can be suppressive.[14]
 - Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.

Issue: Lack of in vivo efficacy or unexpected toxicity.

- Possible Cause 1: Inappropriate Dosage or Administration Route. The dosage and route of administration can significantly impact the bioavailability and efficacy of SR9009.
 - Troubleshooting Step: Refer to the dosage table below for ranges used in various preclinical models. The most common administration route is intraperitoneal (i.p.) injection. Ensure the vehicle used for dissolution is appropriate and non-toxic at the administered volume.
- Possible Cause 2: Timing of Administration. Due to its role in regulating circadian rhythms, the timing of SR9009 administration (Zeitgeber time) can influence its effects.[3][6]
 - Troubleshooting Step: Standardize the time of day for SR9009 administration in your animal studies to ensure consistency.

Data Summary

Table 1: Summary of SR9009 Dosages in Preclinical Animal Studies

Animal Model	Dosage Range	Administration Route	Vehicle	Observed Effects	Reference
Mice (C57BL/6J)	50 mg/kg/day	Intraperitoneal (i.p.)	5% DMSO, 95% Corn oil	Neuroprotection against cerebral ischemia	[3]
Mice (BALB/C)	50 mg/kg	Intraperitoneal (i.p.)	Not specified	Attenuation of sepsis-induced acute lung injury	[9]
Mice (Ildl ^{r-/-})	100 mg/kg/day	Intraperitoneal (i.p.)	15% Cremophor	Suppression of atherosclerosis	[15]
Mice (C57BL/6J)	100 mg/kg/day	Intraperitoneal (i.p.)	5% DMSO, 10% Cremophor EL, 85% PBS	Improved heart function after pressure overload	[6]
Mice (C57BL/6J)	10 mg/kg/day	Intraperitoneal (i.p.)	15% Cremophor	Mitigation of weight gain and insulin resistance	[16]
Rats	100 mg/kg (single dose)	Intraperitoneal (i.p.)	10% DMSO, 12% Cremophor EL, 78% PBS	Anti-inflammatory effects	[17]

Experimental Protocols

Protocol 1: In Vivo Administration of SR9009 in Mice for Neuroprotection Studies

- Materials:

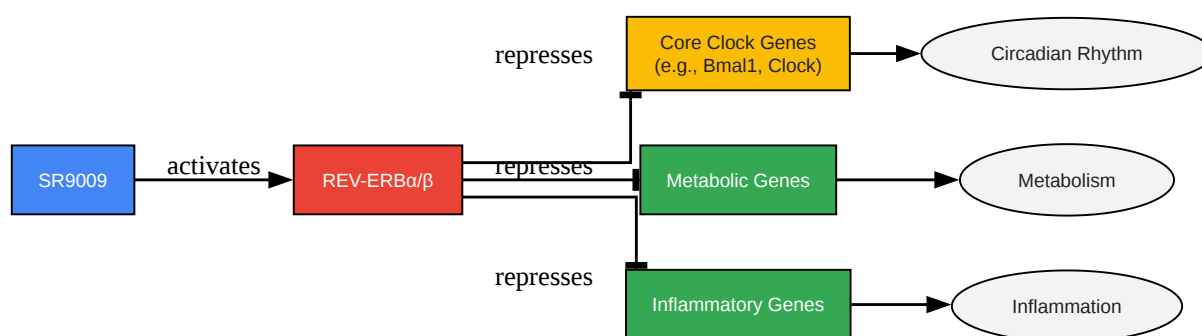
- SR9009
- Vehicle: 5% DMSO, 95% Corn oil
- Male C57BL/6J mice
- Standard animal housing and handling equipment
- Procedure:
 - Prepare a stock solution of SR9009 in the vehicle at the desired concentration.
 - For three consecutive days, administer SR9009 intraperitoneally at a dose of 50 mg/kg at Zeitgeber time 6 (ZT6).[3]
 - A control group should receive an equal volume of the vehicle.
 - On the fourth day, proceed with the experimental model (e.g., middle cerebral artery occlusion for cerebral ischemia studies).[3]
 - Monitor animals for any adverse effects throughout the experiment.

Protocol 2: In Vitro Treatment of Cells with SR9009 for Anti-Inflammatory Studies

- Materials:
 - SR9009
 - Appropriate cell line (e.g., RAW 264.7 macrophages)
 - Cell culture medium and supplements
 - Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
- Procedure:
 - Culture cells to the desired confluency.

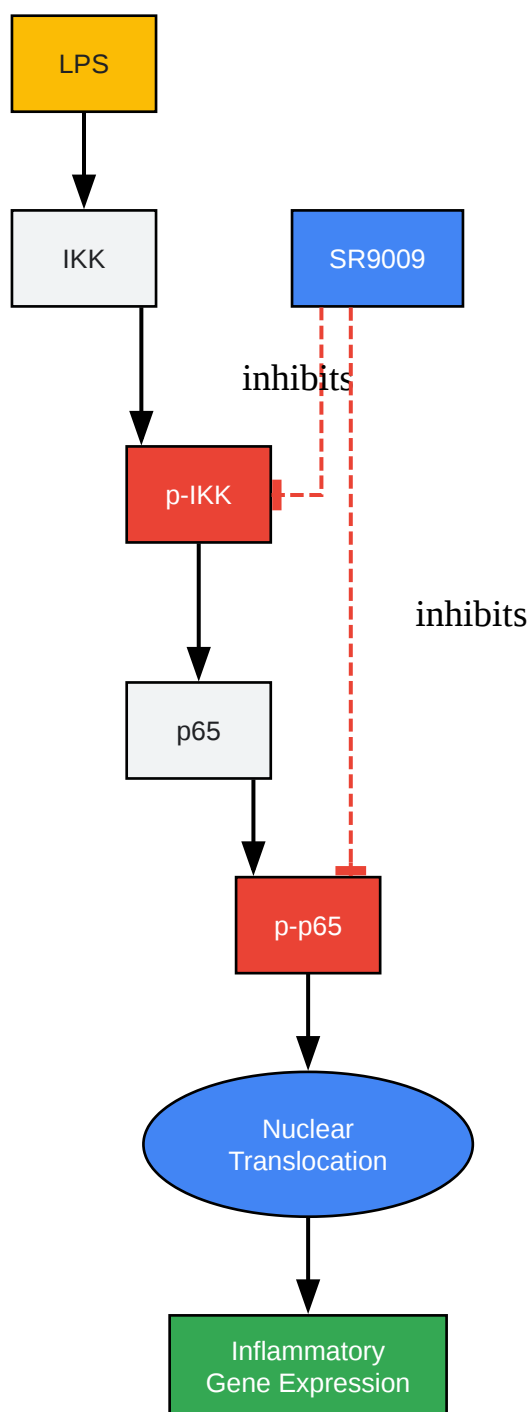
- Prepare a stock solution of SR9009 in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in cell culture medium.
- Pre-treat the cells with various concentrations of SR9009 for a specified period (e.g., 1 hour).
- Induce an inflammatory response by adding the inflammatory stimulus (e.g., LPS).
- After a defined incubation period, collect cell lysates or supernatants for downstream analysis (e.g., cytokine measurement by ELISA or gene expression analysis by qPCR).

Signaling Pathways and Experimental Workflows



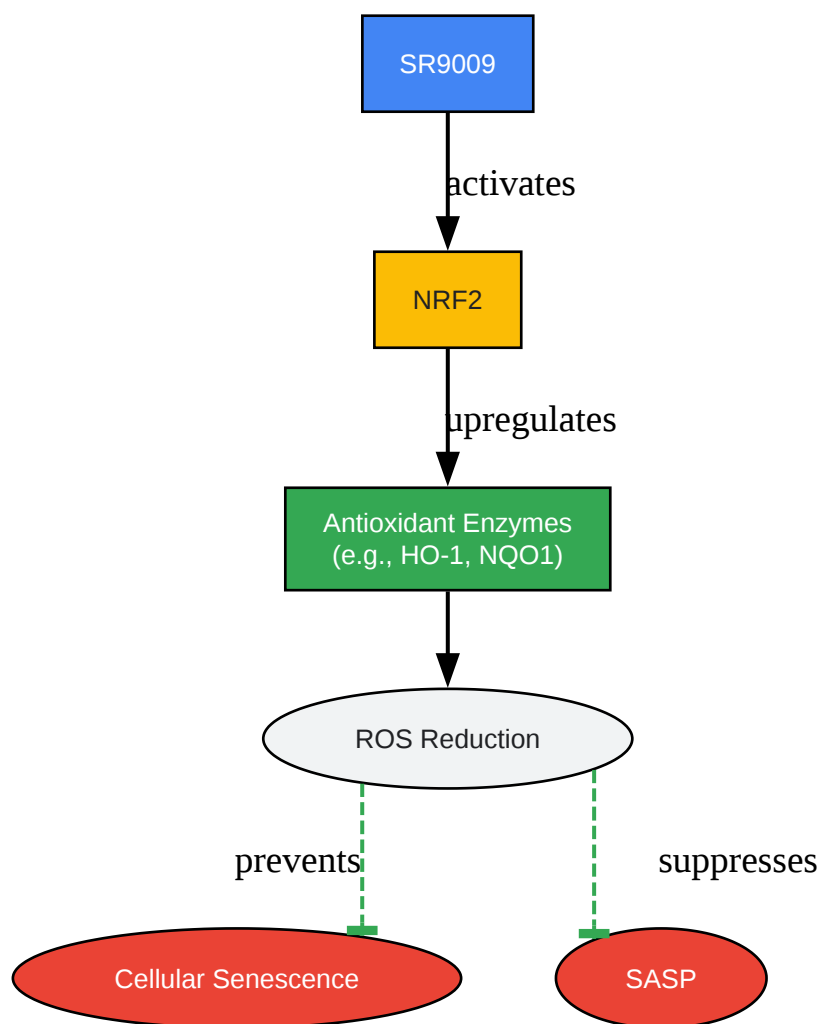
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Caption: SR9009 activates REV-ERB α/β , leading to the repression of target genes.



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Caption: SR9009 suppresses inflammation via the NF-κB signaling pathway.[8]



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Caption: SR9009 activates the NRF2 pathway to prevent cellular senescence.[18]

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